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Compound of Interest

Compound Name: (S)-1-Prolylpiperazine

Cat. No.: B15308870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Prolylpiperazine, a chiral molecule incorporating the foundational structures of both L-

proline and piperazine, represents a significant scaffold in medicinal chemistry. Its unique

combination of a rigid pyrrolidine ring and a versatile piperazine moiety offers a framework for

the development of novel therapeutic agents. This technical guide provides a comprehensive

overview of its chemical properties, structure, and potential synthesis, based on available data

for the compound and its close structural analogs.

Chemical Identity and Properties
While specific experimental data for (S)-1-Prolylpiperazine is limited in publicly accessible

databases, its chemical properties can be inferred from its constituent parts and data from

closely related compounds. The systematic IUPAC name for (S)-1-Prolylpiperazine is (S)-

piperazin-1-yl(pyrrolidin-2-yl)methanone.

For the purpose of providing quantitative data, information for the closely related N-methylated

analog, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, and the racemic N-methylated

analog, (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone, is presented below. It is important

to note that the addition of the methyl group will slightly alter the physicochemical properties.

Table 1: Chemical Identifiers and Properties of (S)-1-Prolylpiperazine Analogs
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Property
(4-Methyl-piperazin-1-yl)-
(S)-pyrrolidin-2-yl-
methanone

(4-Methyl-piperazin-1-yl)-
pyrrolidin-2-yl-methanone
(Racemic)

CAS Number 100158-68-7 116818-82-7[1][2][3]

Molecular Formula C₁₀H₁₉N₃O C₁₀H₁₉N₃O[1][2]

Molecular Weight 197.28 g/mol 197.28 g/mol [1]

IUPAC Name
(4-methylpiperazin-1-yl)-((2S)-

pyrrolidin-2-yl)methanone

(4-methylpiperazin-1-yl)

(pyrrolidin-2-yl)methanone

SMILES
CN1CCN(C(=O)

[C@H]2CCCN2)CC1

CN1CCN(C(=O)C2CCCN2)CC

1[2]

InChI

InChI=1S/C10H19N3O/c1-12-

5-7-13(8-6-12)10(14)9-3-2-4-

11-9/h9,11H,2-

8H2,1H3/t9-/m0/s1

InChI=1S/C10H19N3O/c1-12-

5-7-13(8-6-12)10(14)9-3-2-4-

11-9/h9,11H,2-8H2,1H3[2]

InChI Key Not Available
FXYNRDLXGBFSTB-

UHFFFAOYSA-N[2]

Note: The data for the non-methylated (S)-1-Prolylpiperazine is not readily available in the

searched resources. The properties listed above for the N-methylated analogs are expected to

be very similar to the target compound, with minor differences in molecular weight and polarity.

Chemical Structure
(S)-1-Prolylpiperazine consists of an L-proline residue where the carboxyl group forms an

amide linkage with one of the nitrogen atoms of a piperazine ring. The stereochemistry of the

proline is retained, conferring chirality to the entire molecule.

Figure 1: 2D Structure of (S)-1-Prolylpiperazine

Experimental Protocols: A Representative Synthesis
A specific, detailed experimental protocol for the synthesis of (S)-1-Prolylpiperazine is not

readily available in the surveyed literature. However, a standard and widely applicable method
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for its synthesis would involve the coupling of a protected L-proline derivative with piperazine,

followed by deprotection. The following is a representative protocol based on common amide

bond formation techniques.

Objective: To synthesize (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.

Materials:

N-Boc-L-proline

Piperazine (excess)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and methanol (for chromatography)

Workflow Diagram:
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Synthesis Workflow for (S)-1-Prolylpiperazine

Start: N-Boc-L-proline
and Piperazine

Amide Coupling
(EDC, HOBt, DCM)

Aqueous Workup
(Sat. NaHCO3, Brine)

Purification
(Column Chromatography)

Boc Deprotection
(TFA in DCM)

Neutralization and Extraction
(Sat. NaHCO3, DCM)

Final Purification
(Column Chromatography)

End Product:
(S)-1-Prolylpiperazine

Click to download full resolution via product page

Figure 2: General Synthesis Workflow

Procedure:
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Amide Coupling:

To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole

(HOBt) (1.1 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add a solution of piperazine (3-5 equivalents, excess to minimize di-acylation) in DCM to

the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-

layer chromatography (TLC).

Workup and Purification of Protected Intermediate:

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-
Prolylpiperazine.

Deprotection:

Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature

for 1-2 hours.

Final Workup and Purification:

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.
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Extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

If necessary, purify the final product, (S)-1-Prolylpiperazine, by silica gel column

chromatography using a mixture of ethyl acetate and methanol as the eluent.

Potential Biological Activity and Signaling Pathways
Specific biological data for (S)-1-Prolylpiperazine is not extensively documented in the

available literature. However, the constituent moieties, proline and piperazine, are prevalent in

a vast number of biologically active compounds.

Piperazine Derivatives are known to exhibit a wide range of pharmacological activities,

including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, and

anticancer effects. The two nitrogen atoms in the piperazine ring can interact with various

biological targets.

Proline and its derivatives are crucial components of peptides and proteins, often inducing

specific secondary structures. Proline-rich motifs are known to be involved in protein-protein

interactions.

Given these general activities, (S)-1-Prolylpiperazine could potentially interact with a variety of

biological targets. A hypothetical signaling pathway involvement could be as an antagonist or

agonist at a G-protein coupled receptor (GPCR), a common target for piperazine-containing

drugs.

Hypothetical Signaling Pathway Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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